molecular formula C6H10Br2O3 B2517490 1,4-Dibromo-3,3-dimethoxybutan-2-one CAS No. 1256374-18-1

1,4-Dibromo-3,3-dimethoxybutan-2-one

Cat. No.: B2517490
CAS No.: 1256374-18-1
M. Wt: 289.951
InChI Key: NUCIMOWDIVHMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-3,3-dimethoxybutan-2-one is an organic compound with the molecular formula C6H10Br2O3 It is a dibromo derivative of a butanone, characterized by the presence of two bromine atoms and two methoxy groups attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-3,3-dimethoxybutan-2-one can be synthesized through the bromination of 3,3-dimethoxybutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out in a solvent such as chloroform (CHCl3) at room temperature. The reaction mixture is then heated to facilitate the bromination process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3,3-dimethoxybutan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction: The compound can be reduced to form 3,3-dimethoxybutan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanones.

    Reduction: Formation of 3,3-dimethoxybutan-2-one.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

1,4-Dibromo-3,3-dimethoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-3,3-dimethoxybutan-2-one involves its reactivity with nucleophilic sites. The bromine atoms act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and addition reactions. The compound can interact with enzymes and proteins, leading to the modification of their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,3-butanedione: Another dibromo derivative with similar reactivity but different functional groups.

    1,4-Dibromo-2,3-dimethylbutane: A structurally similar compound with methyl groups instead of methoxy groups.

Uniqueness

1,4-Dibromo-3,3-dimethoxybutan-2-one is unique due to the presence of methoxy groups, which influence its reactivity and solubility. The methoxy groups make the compound more soluble in organic solvents and can participate in additional chemical reactions, providing versatility in synthetic applications .

Properties

IUPAC Name

1,4-dibromo-3,3-dimethoxybutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCIMOWDIVHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)(C(=O)CBr)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.